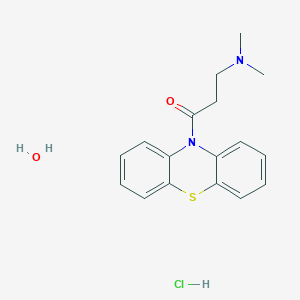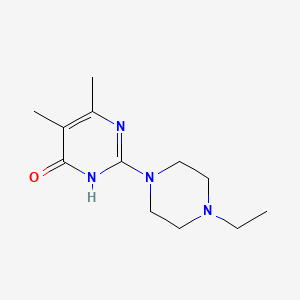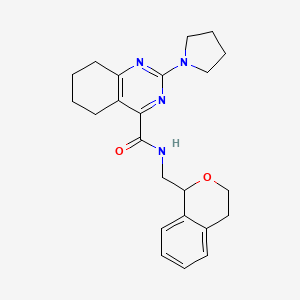![molecular formula C14H17N5O B6026882 N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B6026882.png)
N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine, also known as TMC207 or bedaquiline, is a novel antibacterial drug that was approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of multidrug-resistant tuberculosis (MDR-TB). TMC207 is the first drug to be approved for the treatment of MDR-TB in over 40 years, and it has shown promising results in clinical trials.
Mecanismo De Acción
N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine targets the mycobacterial ATP synthase, which is an essential enzyme for the survival of MDR-TB. By inhibiting the ATP synthase, this compound disrupts the energy production of the bacteria, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in animal models. It has also been shown to have a low potential for drug-drug interactions, which is important for patients with MDR-TB who are often on multiple medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine is its potent bactericidal activity against MDR-TB. However, one limitation is that this compound is only effective against MDR-TB and is not effective against drug-sensitive TB. Additionally, the complex synthesis of this compound makes it difficult to produce on a large scale.
Direcciones Futuras
There are several future directions for the research and development of N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine. One direction is to explore the use of this compound in combination with other drugs for the treatment of MDR-TB. Another direction is to investigate the use of this compound for the treatment of other bacterial infections. Finally, there is a need for further research into the mechanism of action of this compound and the development of new drugs that target the mycobacterial ATP synthase.
Métodos De Síntesis
The synthesis of N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine is a complex process that involves several steps. The first step is the synthesis of 2-pyrazinamine, which is then reacted with 2-bromo-3-pyridinecarboxaldehyde to form the intermediate 2-(3-pyridyl)-2,3-dihydropyrazine. This intermediate is then reacted with morpholine to form this compound.
Aplicaciones Científicas De Investigación
N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine has been extensively studied for its antibacterial properties against MDR-TB. In vitro studies have shown that this compound has potent bactericidal activity against MDR-TB, and it has been shown to be effective in both animal models and clinical trials.
Propiedades
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-2-12(10-18-13-11-15-4-5-16-13)14(17-3-1)19-6-8-20-9-7-19/h1-5,11H,6-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEGMOWONPGTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6026799.png)
![7-(4-isopropylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6026806.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B6026815.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![4-bromo-1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B6026824.png)
![1-[4-(dimethylamino)-4-oxobutanoyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6026832.png)

![1,2-dihydro-5-acenaphthylenyl[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6026852.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6026861.png)

![1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6026872.png)
![4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid](/img/structure/B6026876.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[(5-methyl-3-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6026878.png)